molecular formula C16H15NO3 B15087186 1-(4-(4-Acetylamino)phenoxy)ethanone

1-(4-(4-Acetylamino)phenoxy)ethanone

Cat. No.: B15087186
M. Wt: 269.29 g/mol
InChI Key: VFBWDWVAAGJFCV-UHFFFAOYSA-N
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Description

Overview of Phenoxy-Ethanone Scaffolds in Organic and Medicinal Chemistry

Phenoxy-ethanone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to their incorporation into a wide array of biologically active compounds. The general structure, characterized by a phenyl ring linked via an ether bond to an ethanone (B97240) group, provides a unique combination of rigidity and flexibility, which is often crucial for effective interaction with biological macromolecules.

The ether linkage allows for rotational freedom, enabling the molecule to adopt various conformations, while the aromatic and carbonyl groups provide sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are fundamental to the binding of small molecules to the active sites of enzymes and receptors.

The synthesis of phenoxy-ethanone derivatives can be achieved through several established synthetic routes. A common method involves the Williamson ether synthesis, where a phenoxide is reacted with a halo-ethanone. Another approach is the Ullmann condensation, which is particularly useful for coupling phenols with aryl halides. More contemporary methods may involve palladium- or copper-catalyzed cross-coupling reactions, offering milder reaction conditions and broader substrate scope. For instance, the synthesis of 1-(3-phenoxyphenyl)ethanone, an intermediate for the non-steroidal anti-inflammatory drug Fenoprofen, has been achieved by reacting 3-bromoacetophenone with phenol (B47542) in the presence of a copper catalyst. google.com

The biological activities associated with phenoxy-ethanone and related phenoxy scaffolds are diverse and well-documented. nih.gov They have been found to exhibit a range of pharmacological effects, including but not limited to:

Antimicrobial activity: Certain phenoxy-ethanone derivatives have shown efficacy against various bacterial and fungal strains.

Anticancer properties: The scaffold is present in compounds that have demonstrated cytotoxic effects against various cancer cell lines.

Anti-inflammatory effects: As exemplified by Fenoprofen, the phenoxy moiety is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral activity: Research has indicated that some compounds containing the phenoxy scaffold can inhibit viral replication.

Neurological activity: Derivatives have been investigated for their potential in treating neurological disorders. nih.gov

This broad spectrum of activity underscores the importance of the phenoxy-ethanone scaffold as a foundational element in the design of new therapeutic agents.

Significance of the N-Acetylamino Moiety in Molecular Design

The N-acetylamino group (-NHC(O)CH₃) is a common functional group in biologically active molecules, including pharmaceuticals and biomolecules. Its inclusion in a molecular structure can significantly influence the compound's physicochemical and biological properties.

From a physicochemical perspective, the N-acetylamino group can modulate several key parameters:

Solubility: The amide group can act as both a hydrogen bond donor and acceptor, which can influence a molecule's solubility in aqueous and organic media.

Lipophilicity: Acetylation of an amino group generally increases its lipophilicity, which can affect its ability to cross biological membranes.

Metabolic Stability: The acetyl group can protect an amino group from rapid metabolic degradation, thereby increasing the in vivo half-life of a drug.

Conformational Rigidity: The planar nature of the amide bond can introduce a degree of conformational constraint, which can be beneficial for binding to a specific biological target.

In terms of biological activity, the N-acetylamino group can play several roles. It can be directly involved in binding interactions with a biological target, forming hydrogen bonds with amino acid residues in a protein's active site. The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a prime example of a simple molecule where the N-acetylamino group is crucial for its therapeutic effect.

Furthermore, N-acetylation is a common metabolic pathway for many xenobiotics, catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov Understanding the role of the N-acetylamino group is therefore critical in the fields of pharmacology and toxicology.

The presence of the N-acetylamino moiety in 1-(4-(4-Acetylamino)phenoxy)ethanone suggests that this compound may possess favorable pharmacokinetic properties and the potential for specific biological interactions.

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a notable gap in research specifically focused on this compound. While extensive research exists on the individual components of the molecule—the phenoxy-ethanone scaffold and the N-acetylamino moiety—their combined presence in this particular arrangement has not been the subject of dedicated investigation.

This lack of specific data presents both a challenge and an opportunity. The challenge lies in the absence of experimental data on its synthesis, characterization, and biological activity. However, the opportunity lies in the potential for novel discoveries. Based on the well-established properties of its constituent parts, it is reasonable to hypothesize that this compound could exhibit interesting and potentially useful biological activities.

Future research directions could include:

Development of an efficient synthetic route to produce this compound in good yield and purity.

Thorough characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

In vitro screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Computational studies , such as molecular docking, to predict potential biological targets and guide further experimental work.

The exploration of this compound and its derivatives represents a promising avenue for research in medicinal and organic chemistry. The combination of a privileged scaffold with a key modulating group suggests that this compound could be a valuable addition to the chemist's toolbox for the development of new functional molecules.

Data Tables

Table 1: Physicochemical Properties of Related Moieties

MoietyKey Physicochemical CharacteristicsInfluence on Molecular Properties
Phenoxy group Aromatic, provides sites for π-π stacking. The ether oxygen can act as a hydrogen bond acceptor.Increases lipophilicity, can influence conformation and binding to biological targets. nih.gov
Ethanone group Contains a carbonyl group which is a hydrogen bond acceptor and can participate in dipole-dipole interactions. The methyl group can be involved in hydrophobic interactions.Provides a reactive site for further chemical modification. Influences electronic properties of the attached aromatic ring.
N-acetylamino group The amide group is planar and can act as both a hydrogen bond donor and acceptor.Modulates solubility and lipophilicity. Can enhance metabolic stability. researchgate.net

Table 2: Biological Activities of Structurally Related Scaffolds

ScaffoldExamples of Biological ActivitiesReference Compound Example
Phenoxy-acetic acids Anti-inflammatory, antimicrobial, antiviral. nih.govFenoprofen (anti-inflammatory)
Phenoxy-ketones Anticancer, antimicrobial, anti-inflammatory. nih.govN/A
N-acetylated compounds Analgesic, antipyretic, mucolytic.Paracetamol (analgesic), Acetylcysteine (mucolytic) wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-[4-(4-acetylphenoxy)phenyl]acetamide

InChI

InChI=1S/C16H15NO3/c1-11(18)13-3-7-15(8-4-13)20-16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19)

InChI Key

VFBWDWVAAGJFCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 4 Acetylamino Phenoxy Ethanone

Strategic Approaches for Synthesizing 1-(4-(4-Acetylamino)phenoxy)ethanone

The construction of this compound can be approached from three main retrosynthetic disconnections, each offering distinct advantages in terms of starting material availability and reaction control.

Phenoxy Ether Formation via Nucleophilic Aromatic Substitution

A primary strategy for assembling the target molecule involves the formation of the ether bond through a nucleophilic aromatic substitution (SNAr) reaction, most commonly exemplified by the Williamson ether synthesis. researchgate.netfrancis-press.com This approach typically involves the reaction of a phenoxide with an alkyl or aryl halide.

One plausible route begins with the commercially available N-(4-hydroxyphenyl)acetamide (paracetamol). The phenolic hydroxyl group can be deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. This nucleophile can then react with a 2-haloethanone, such as 2-chloroethanone, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the desired product. mdpi.com The reaction proceeds via an SN2 mechanism, where the phenoxide displaces the halide. masterorganicchemistry.com

Alternatively, the substitution can occur on the aromatic ring bearing the ketone. For instance, reacting N-(4-hydroxyphenyl)acetamide with 4-fluoroacetophenone in the presence of a base like potassium carbonate in a high-boiling aprotic solvent is a viable method. journalnx.com The electron-withdrawing nature of the acetyl group on the fluoro-substituted ring activates it towards nucleophilic attack by the phenoxide. nih.gov

A related precursor, 2-chloro-N-(4-hydroxyphenyl)acetamide, can be synthesized by the chloroacetylation of p-aminophenol. journalnx.comneliti.com This intermediate can then undergo a Williamson-type reaction with a suitable phenoxide to form a related phenoxy acetamide (B32628) structure.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

Reactants Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Phenol (B47542), Alkyl Halide NaH, KH, LHMDS, or LDA DMSO, DMF 50-100 1-8 50-95

This table presents generalized conditions for the Williamson ether synthesis and yields can vary significantly based on specific substrates and reaction optimization. researchgate.netmdpi.com

Introduction of the Ethanone (B97240) Moiety through Acylation Reactions

The ethanone group can be introduced onto a pre-formed phenoxy-acetamide backbone via a Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netnih.gov

Starting with N-(4-phenoxyphenyl)acetamide, the Friedel-Crafts acylation would be directed to the para position of the unsubstituted phenoxy ring due to the ortho,para-directing nature of the ether linkage. The reaction is typically carried out in a non-polar solvent. A key consideration is that the amide group in the starting material might complex with the Lewis acid, potentially requiring more than a stoichiometric amount of the catalyst.

Research has shown that amides themselves can act as substrates in Friedel-Crafts reactions under strongly acidic conditions. For example, N-(4-nitrophenyl)acetamide has been successfully reacted with benzene (B151609) in the presence of trifluoromethanesulfonic acid to yield the corresponding acetophenone (B1666503) derivative in high yield. nih.gov This suggests that a similar intramolecular or intermolecular acylation strategy could be devised for phenoxy-acetamide systems.

Acetylation of Aromatic Amine Precursors

Perhaps the most straightforward and convergent approach involves the late-stage acetylation of an aromatic amine precursor. This strategy would begin with the synthesis of 1-(4-aminophenoxy)ethanone. This intermediate can be prepared via the methods described in section 2.1.1, for example, by reacting 4-aminophenol (B1666318) with a 2-haloethanone or by reacting 4-nitrophenol (B140041) followed by reduction of the nitro group.

The final step is the N-acetylation of 1-(4-aminophenoxy)ethanone. This is a well-established transformation commonly achieved by treating the amine with acetic anhydride. nih.gov The reaction can be performed in various solvents, and sometimes a mild acid or base catalyst is employed to facilitate the reaction. This method is often high-yielding and the product can be easily purified by recrystallization. rsc.org The synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) from 4-aminophenol is a classic example of this type of transformation. kab.ac.ug

Novel Synthetic Routes and Reaction Optimizations for Phenoxy-Acetamide Derivatives

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and related derivatives, modern synthetic techniques are being explored.

Exploration of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. masterorganicchemistry.com The principles of microwave heating involve the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthetic steps outlined in section 2.1 are all amenable to microwave irradiation. For instance, the Williamson ether synthesis and Friedel-Crafts acylation can be performed in a microwave reactor to reduce reaction times from hours to minutes. nih.govresearchgate.netrasayanjournal.co.in Studies on the synthesis of chalcones, which involves the condensation of acetophenones, have shown a dramatic reduction in reaction time and an increase in yield when switching from conventional heating to microwave irradiation. researchgate.net A similar enhancement could be expected for the synthesis of the target compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones

Method Reaction Time Yield (%)
Conventional Heating 1-2 hours Moderate

This data, from the synthesis of arylidene acetophenones, illustrates the potential for significant rate enhancement and yield improvement using microwave technology. researchgate.net

Investigation of Biocatalytic Pathways for Enantioselective Synthesis

While this compound is achiral, the introduction of chirality through synthetic modifications is a common strategy in medicinal chemistry. Biocatalysis offers a green and highly selective method for producing enantiomerically pure compounds. nih.gov Enzymes, such as lipases, hydrolases, and oxidoreductases, can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For phenoxy-acetamide derivatives that possess a stereocenter, enzymatic kinetic resolution is a viable strategy. mdpi.com In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. For example, lipases are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. almacgroup.com

Another advanced biocatalytic approach is deracemization, which converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. researchgate.netchemrxiv.org This can be achieved through chemoenzymatic dynamic kinetic resolution, where the enzymatic kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. nih.gov While specific examples for phenoxy-acetamide derivatives are not yet prevalent in the literature, the principles established for other classes of chiral compounds suggest that biocatalytic methods hold significant potential for the future development of enantiopure analogues of this compound. almacgroup.comidw-online.de

Development of Modular Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound is often approached using modular strategies that allow for the systematic variation of different molecular components. A prevalent method is a variation of the Williamson ether synthesis, a reliable approach for forming the diaryl ether linkage. This strategy involves the coupling of two key building blocks: a substituted phenol and an activated aryl halide.

The modularity of this approach lies in the ability to independently synthesize diverse variants of each building block. For instance, one module could be a substituted 4-hydroxyacetophenone, while the second module is a substituted N-(4-halophenyl)acetamide. By pairing different derivatives of each module, a library of structural analogs can be generated efficiently. This allows researchers to probe structure-activity relationships by modifying the substituents on either phenyl ring.

Key reaction components for modular synthesis include:

Module A: A nucleophilic phenol derivative (e.g., 4-hydroxyacetophenone or its analogs).

Module B: An electrophilic aryl halide (e.g., N-(4-fluorophenyl)acetamide or other halo-derivatives).

Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Solvent: A polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the reaction.

This synthetic design enables the introduction of various functional groups at multiple positions, providing a powerful tool for developing a wide range of analogs for chemical and pharmaceutical research. nih.govjyoungpharm.org

Module A Precursor (Phenol)Module B Precursor (Aryl Halide)Resulting Analog
4-HydroxyacetophenoneN-(4-fluorophenyl)acetamideThis compound
4-HydroxypropiophenoneN-(4-fluorophenyl)acetamide1-(4-(4-Acetylamino)phenoxy)propan-1-one
4-HydroxyacetophenoneN-(4-fluoro-3-methylphenyl)acetamide1-(4-(4-Acetylamino-2-methylphenoxy)phenyl)ethanone
3-Amino-4-hydroxyacetophenoneN-(4-fluorophenyl)acetamide1-(2-Amino-4-(4-acetylamino)phenoxy)phenyl)ethanone

Reactivity Profiling of Key Functional Groups within this compound

The chemical behavior of this compound is governed by the reactivity of its distinct functional groups: the ethanone (acetyl) group, the carbonyl functionality within it, the acetylamino (amide) group, and the two phenyl rings linked by an ether bond.

The ethanone side-chain (acetyl group) attached to the phenoxy-substituted ring is susceptible to oxidation, a reaction characteristic of alkylbenzenes. openstax.org The carbon atom directly attached to the aromatic ring (the benzylic position) is particularly reactive. libretexts.org Strong oxidizing agents can convert the acetyl group into a carboxylic acid functional group. This transformation occurs because the aromatic ring stabilizes radical intermediates formed at the benzylic position during the reaction. openstax.org

Common reagents for this type of side-chain oxidation include hot, acidic, or alkaline solutions of potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). openstax.orglibretexts.org Regardless of the length of an alkyl side-chain, it is typically cleaved to yield a benzoic acid derivative, provided there is at least one hydrogen atom on the benzylic carbon.

ReagentReaction ConditionsProduct
Potassium Permanganate (KMnO₄)Heat, Aqueous NaOH or H₂SO₄4-(4-Acetylamino)phenoxy)benzoic acid
Sodium Dichromate (Na₂Cr₂O₇)H₂SO₄, H₂O, Heat4-(4-Acetylamino)phenoxy)benzoic acid

The carbonyl group (C=O) of the ethanone moiety is a primary site for reduction. Depending on the reagents and conditions employed, it can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (CH₂).

Reduction to a Secondary Alcohol: Catalytic hydrogenation or treatment with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. studyraid.comresearchgate.net These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. The selective reduction of the carbonyl group in acetophenone derivatives is a well-established transformation. acs.org

Reduction to an Alkane (Deoxygenation): For complete reduction of the carbonyl to a methylene group, more rigorous methods are required.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The mechanism proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, yields the alkane. masterorganicchemistry.com

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for compounds that are stable in strong acidic conditions. masterorganicchemistry.com

Reaction TypeReagent(s)Product
Reduction to AlcoholSodium Borohydride (NaBH₄), Methanol (B129727)1-(4-(4-Acetylamino)phenoxy)phenyl)ethanol
Deoxygenation (Wolff-Kishner)Hydrazine (N₂H₄), KOH, Ethylene Glycol, HeatN-(4-(4-Ethylphenoxy)phenyl)acetamide
Deoxygenation (Clemmensen)Zinc Amalgam (Zn(Hg)), conc. HClN-(4-(4-Ethylphenoxy)phenyl)acetamide

The acetylamino group is an amide linkage, which can undergo nucleophilic acyl substitution. libretexts.org This reaction typically involves the attack of a nucleophile on the carbonyl carbon of the acetyl group, leading to the cleavage of the carbon-nitrogen bond. The most common example is amide hydrolysis, which can be catalyzed by either acid or base. byjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule (the nucleophile) attacks the carbon, and after a series of proton transfers, the amine leaving group is expelled, yielding a carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (a poor leaving group) to reform the carbonyl. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid. This process generally requires harsh conditions, such as prolonged heating with a strong acid or base.

ConditionReagentsProducts
Acidic HydrolysisAqueous HCl or H₂SO₄, Heat1-(4-(4-Amino)phenoxy)ethanone and Acetic Acid
Basic HydrolysisAqueous NaOH or KOH, Heat1-(4-(4-Amino)phenoxy)ethanone and Sodium Acetate

The two phenyl rings in the molecule exhibit different reactivities toward aromatic substitution due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): EAS is the characteristic reaction of aromatic compounds, involving the substitution of a hydrogen atom with an electrophile. The existing substituents on the ring direct the position of the incoming electrophile.

Ring B (substituted with acetylamino and ether oxygen): This ring possesses two activating, ortho, para-directing groups: the acetylamino group (-NHCOCH₃) and the ether linkage. The acetylamino group is a potent activating group. These groups work synergistically to strongly activate the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho to the acetylamino group.

Nucleophilic Aromatic Substitution (NAS): NAS requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The phenyl rings in this compound are electron-rich due to the presence of the activating acetylamino and phenoxy groups. Therefore, they are deactivated towards NAS, and this reaction is unlikely to occur unless the rings are further modified with potent electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.com

RingSubstituentsNet Effect on EASPredicted Position of Substitution
Ring A-COCH₃ (meta-directing, deactivating) -OAr (ortho, para-directing, activating)Activated (dominated by -OAr)Ortho to the phenoxy group
Ring B-NHCOCH₃ (ortho, para-directing, activating) -O- (ortho, para-directing, activating)Strongly ActivatedOrtho to the acetylamino group

Mechanistic Elucidation of Synthetic Reactions and Chemical Interconversions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Synthesis (Williamson Ether Synthesis): The formation of the diaryl ether bond is a classic example of a nucleophilic aromatic substitution (SₙAr) reaction. The mechanism involves the deprotonation of a phenol (e.g., 4-hydroxyacetophenone) by a base to form a nucleophilic phenoxide. This phenoxide then attacks an electron-deficient carbon on an aryl halide (e.g., N-(4-fluorophenyl)acetamide). The reaction proceeds via an addition-elimination sequence through a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The expulsion of the halide leaving group restores the aromaticity of the ring, yielding the final diaryl ether product.

Carbonyl Reduction: The reduction of the ketone to an alcohol with hydride reagents like NaBH₄ proceeds via nucleophilic addition. The hydride ion attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (e.g., methanol or water) to give the final secondary alcohol. studyraid.com

Amide Hydrolysis: The mechanism of nucleophilic acyl substitution on the amide group follows a two-step addition-elimination pathway. masterorganicchemistry.com In acid-catalyzed hydrolysis, the initial protonation of the carbonyl oxygen activates the carbonyl carbon for attack by water. In base-catalyzed hydrolysis, the hydroxide nucleophile directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed. byjus.com This intermediate subsequently collapses, re-forming the carbonyl double bond and expelling the leaving group (an amine under acidic conditions or an amide anion under basic conditions). libretexts.org

Electrophilic Aromatic Substitution: The mechanism for EAS on either phenyl ring involves the attack of an electrophile (E⁺) on the pi-electron system of the aromatic ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In a subsequent fast step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. The stability of the arenium ion intermediate determines the position of substitution, which is why activating groups direct ortho and para, and deactivating groups direct meta. studyraid.com

Theoretical Chemistry and Computational Analysis of 1 4 4 Acetylamino Phenoxy Ethanone

Quantum Chemical Investigations and Molecular Orbital Theory

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For 1-(4-(4-Acetylamino)phenoxy)ethanone, these methods can provide a detailed picture of electron distribution and the energies of molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net By applying DFT, one can determine the optimized geometry, electronic structure, and various molecular properties. For acetanilide (B955), a key component of the target molecule, DFT calculations have been performed to understand its geometry and molecular properties. banglajol.info These studies reveal that the calculated bond lengths, bond angles, and dihedral angles are in good agreement with experimental data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally suggests higher reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich acetanilide moiety, particularly the phenyl ring and the nitrogen atom. Conversely, the LUMO is likely to be centered on the electron-deficient ethanone (B97240) portion, specifically the carbonyl group and its attached phenyl ring. The ether oxygen atom, with its lone pairs of electrons, would also contribute to the electronic structure, influencing the energies of the frontier orbitals.

For the parent acetanilide molecule, computational studies have calculated the HOMO-LUMO energy gap. These calculations provide a baseline for understanding the electronic properties of acetanilide derivatives. researchgate.net

Table 1: Comparison of HOMO, LUMO, and Energy Gaps of Acetanilide from a Computational Study

Level of Theory HOMO (eV) LUMO (eV) Energy Gap (eV)
HF/6-31G(d) -8.93 1.87 10.80
B3LYP/6-31G(d) -6.42 -0.65 5.77
HF/6-31+G(d,p) -8.96 1.82 10.78
B3LYP/6-31+G(d,p) -6.45 -0.82 5.63

Data is for the acetanilide molecule and is illustrative of the type of data obtained from DFT calculations. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). banglajol.info

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For acetanilide, these descriptors have been calculated, providing insights into its reactivity. banglajol.info The presence of both electron-donating and electron-withdrawing groups in this compound suggests that it will have distinct regions of nucleophilic and electrophilic character. The acetanilide part is expected to be the primary site for electrophilic attack, while the ethanone part would be more susceptible to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for Acetanilide

Parameter HF/6-31G(d) B3LYP/6-31G(d) HF/6-31+G(d,p) B3LYP/6-31+G(d,p)
Chemical Potential (μ) -3.53 -3.54 -3.57 -3.64
Chemical Hardness (η) 5.40 2.89 5.39 2.82
Global Softness (S) 0.19 0.35 0.19 0.35
Electrophilicity Index (ω) 1.16 2.17 1.18 2.35

Data is for the acetanilide molecule. banglajol.info

Local reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules.

The presence of a flexible ether linkage in this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me The C-O-C bond in ethers is bent, with a bond angle of around 111° in dimethyl ether. wikipedia.org Rotation around the C-O bonds is generally facile, leading to a complex potential energy surface with several low-energy conformers. wikipedia.org

A systematic conformational search using molecular mechanics or quantum chemical methods would be necessary to identify the global minimum energy structure and other low-energy conformers. The results of such an analysis would provide an energy landscape, showing the relative energies of different conformations and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over time.

By analyzing the MD trajectory, one can study various dynamic properties, including:

Conformational transitions: The simulation can reveal the timescales and pathways of transitions between different low-energy conformations.

Solvent effects: The influence of the solvent on the conformational preferences and dynamic behavior of the molecule can be investigated.

Intermolecular interactions: In a condensed phase simulation, the interactions between neighboring molecules can be studied.

For molecules with ether linkages, MD simulations have been used to study properties such as compressibility and the ordering of water molecules at the interface. nih.gov Such simulations for this compound could provide valuable insights into its macroscopic properties based on its molecular-level dynamics.

Docking Studies to Predict Biomolecular Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the interaction between a ligand and its target protein at the molecular level. For the compound this compound, docking studies can elucidate its potential as a therapeutic agent by identifying its binding affinity and mode of interaction with various biological targets.

In silico docking simulations for derivatives of phenoxy- and acetophenone-containing compounds have been performed against a range of protein targets, such as receptors and enzymes, to evaluate their potential pharmacological activities. For instance, studies on similar phenolic compounds have explored their interactions with targets like androgen receptors and enzymes involved in cell signaling pathways. The binding energy, inhibition constant (Ki), and the specific amino acid residues involved in the interactions are key parameters obtained from these studies.

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The results would likely reveal key interactions, such as hydrogen bonds formed by the acetylamino and carbonyl groups, as well as hydrophobic interactions involving the phenyl rings. The predicted binding energies from such studies offer a quantitative measure of the binding affinity, allowing for comparison with known inhibitors or substrates of the target protein. For example, docking studies on analogous compounds have shown binding energies in the range of -6 to -8 kcal/mol, indicating stable interactions with their respective protein targets.

Target Protein Predicted Binding Energy (kcal/mol) Interacting Residues Interaction Type
Androgen Receptor-7.5Gln711, Arg752Hydrogen Bond
Cyclooxygenase-2-8.2Tyr385, Ser530Hydrogen Bond, Pi-Alkyl
Tyrosine Kinase-6.9Met793, Lys745Hydrogen Bond, Hydrophobic

This table represents hypothetical data based on docking studies of structurally similar compounds to illustrate the potential biomolecular interactions of this compound.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physicochemical properties of a compound, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts.

The relative contributions of different intermolecular contacts can be quantified from the fingerprint plots. For analogous molecules, H···H interactions often account for over 30% of the total contacts, while O···H and C···H interactions contribute significantly as well. mdpi.com

Interaction Type Percentage Contribution (Hypothetical)
H···H35%
O···H/H···O25%
C···H/H···C20%
C···C10%
N···H/H···N5%
Other5%

This table presents a hypothetical distribution of intermolecular contacts for this compound based on Hirshfeld surface analyses of related compounds.

Hydrogen Bonding Network Characterization

The hydrogen bonding network is a critical determinant of the crystal packing and supramolecular architecture of a compound. In the solid state, molecules of this compound are likely to be interconnected by a network of hydrogen bonds.

The acetylamino group provides a hydrogen bond donor (N-H), while the carbonyl oxygen of the acetyl group, the ether oxygen, and the carbonyl oxygen of the ethanone moiety act as hydrogen bond acceptors. This arrangement allows for the formation of various hydrogen bonding motifs. For instance, intermolecular N-H···O=C hydrogen bonds could link molecules into chains or dimers. The specific geometry and connectivity of this network can be determined through single-crystal X-ray diffraction studies. In similar structures, it is common to observe the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov

Donor Acceptor Distance (Å) (Hypothetical) Angle (°) (Hypothetical)
N-HO=C (acetyl)2.90170
C-H (aromatic)O (ether)3.20150
C-H (methyl)O=C (ethanone)3.35145

This table provides hypothetical parameters for potential hydrogen bonds in the crystal structure of this compound, based on crystallographic data of analogous compounds.

Structure Activity Relationship Sar Studies of 1 4 4 Acetylamino Phenoxy Ethanone and Its Analogs

Systematic Modification and Functionalization Strategies

The core structure of 1-(4-(4-acetylamino)phenoxy)ethanone features three key regions amenable to modification: the acetylamino phenyl ring, the phenoxy ether linkage, and the ethanone (B97240) phenyl ring. SAR studies on analogous compounds explore how changes in these areas impact biological efficacy.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on this ring can modulate the acidity of the amide N-H proton and the electron density of the aromatic system. In related N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions on the terminal phenyl rings with halogens (e.g., fluoro, chloro, bromo) were found to significantly influence antibacterial activity. mdpi.com For instance, a fluoro-substituted analog showed potent activity against Xanthomonas oryzae pv. Oryzae, suggesting that electronegative substituents can be favorable. mdpi.com

Steric and Positional Factors : The position of substituents is critical. In many bioactive compounds, substitution at the para-position of a phenyl ring is optimal for activity. Altering the acetylamino group itself, for example by replacing the acetyl group's methyl with a larger alkyl chain like in N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)propionamide, has been shown to maintain or alter the biological activity profile. mdpi.com

Importance of the Ether Oxygen : The oxygen atom in the ether bridge is often a critical interaction point, potentially acting as a hydrogen bond acceptor. Studies on structurally related diaryl ether inhibitors of Toxoplasma gondii enoyl reductase, such as triclosan (B1682465) analogs, have demonstrated that the bridging oxygen plays a vital role in the compound's efficacy. nih.gov An analog where the ether oxygen was removed, resulting in a direct biphenyl (B1667301) link, was found to be relatively inactive, underscoring the functional importance of the ether linkage for maintaining the bioactive conformation or participating in target binding. nih.gov

Linkage Replacement : Replacing the ether oxygen with other groups, such as a sulfur atom (thioether) or a methylene (B1212753) group, would significantly alter the bond angle, length, and electronics of the linker. While direct studies on this compound are unavailable, in other classes of diaryl compounds, such modifications profoundly impact activity by changing the spatial orientation of the two aromatic rings.

The ethanone phenyl ring (a substituted acetophenone (B1666503) moiety) is a common target for modification in medicinal chemistry to enhance potency and selectivity.

Electronic Effects of Substituents : The nature of substituents on this ring can dramatically alter biological activity. In a series of diaryl ether derivatives designed as antitumor agents, the presence of a chlorine or hydroxyl group at the para-position of the terminal phenyl ring was found to significantly enhance activity. nih.gov The synthesis of diaryl ethers is often facilitated by the presence of electron-withdrawing groups (such as nitro, cyano, or acetyl) on the electrophilic aryl halide, which corresponds to the ethanone phenyl ring in this scaffold. nih.gov

Positional Isomerism : The location of the substituent is as important as its identity. Studies on other acetophenone-containing compounds show that positional changes can lead to significant variations in activity. researchgate.net For example, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a para-nitro substituent on the N-phenyl ring showed the highest activity against the MCF-7 cell line. nih.gov

Correlation between Molecular Features and Biological Activity Profile

Understanding the relationship between the molecule's structural features and its biological activity is the primary goal of SAR and QSAR studies.

Each functional group within this compound plays a distinct role in its potential interactions with biological targets.

Acetylamino Group : The amide functionality is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form strong, directional interactions with amino acid residues in a protein's active site.

Ether Linkage : The ether oxygen acts as a hydrogen bond acceptor and imparts a specific angle and rotational freedom between the two phenyl rings, defining the molecule's three-dimensional shape. Its role has been shown to be crucial in related diaryl ether compounds. nih.gov

Ethanone Group : The acetyl (ethanone) moiety provides a carbonyl group that is a strong hydrogen bond acceptor. The methyl group can participate in hydrophobic or van der Waals interactions. In studies of acetylcholine, the carbonyl group and ether oxygen were both identified as significant for receptor binding.

QSAR studies provide mathematical models that correlate a compound's physicochemical properties with its biological activity. While no QSAR models exist for this compound itself, models developed for structurally analogous 2-phenoxy-N-phenylacetamide derivatives offer significant predictive insights. nih.govijpacr.com

One 2D-QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors developed a statistically significant model using the Multiple Linear Regression (MLR) method. nih.govijpacr.com The model demonstrated a strong correlation between specific molecular descriptors and the inhibitory activity.

Table 1: 2D-QSAR Model for HIF-1 Inhibitory Activity of 2-Phenoxy-N-phenylacetamide Analogs nih.gov

Statistical Parameter Value
Correlation Coefficient (r²) 0.9469
Cross-validated r² (q²) 0.8933

The key descriptors identified in this model were:

SssNHE-index : An electrotopological state index for atoms in a single bond between nitrogen and hydrogen, indicating the importance of the N-H group for activity.

slogp : A descriptor for lipophilicity (log of the partition coefficient), suggesting that the compound's ability to cross cell membranes is a factor in its activity.

T_O_N_1 : A topological descriptor representing the count of oxygen and nitrogen atoms separated by one bond, highlighting the relevance of adjacent heteroatoms.

T_2_Cl_1 : A topological descriptor indicating the presence of chlorine atoms, which was a common substituent in the studied series.

Another QSAR study on phenoxy acetamide (B32628) derivatives as Monoamine Oxidase B (MAO-B) inhibitors identified a different set of descriptors as being crucial for activity. crpsonline.com

Table 2: QSAR Findings for MAO-B Inhibitory Activity of Phenoxy Acetamide Analogs crpsonline.com

Descriptor Correlation with Activity Implication for SAR
Molecular Weight (MW) Positive Bulky or higher molecular weight compounds are favorable for activity.
HOMO Energy Negative The presence of electrophilic groups may enhance activity.

These QSAR models collectively suggest that a successful analog of this compound would need a carefully balanced combination of molecular size, lipophilicity, and specific electronic features, particularly those related to its hydrogen-bonding functional groups. nih.govcrpsonline.com The models provide a theoretical framework for the rational design of new, more potent derivatives.

Pharmacophore Modeling for Target Binding Prediction

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. patsnap.com For this compound and its analogs, a pharmacophore model can be hypothesized based on the well-established structure-activity relationships of related analgesic compounds like phenacetin (B1679774) and acetaminophen. gpatindia.comgpatindia.com Due to the structural similarities, it is plausible that these compounds share a common mechanism of action, which would be reflected in their pharmacophoric features.

A putative pharmacophore model for this class of compounds would likely include several key features:

A hydrogen bond acceptor: The carbonyl group of the ethanone moiety is a strong hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.

An aromatic ring: The central phenoxy ring provides a hydrophobic scaffold and is crucial for binding to the target protein.

A hydrophobic feature: The acetyl group can also contribute to hydrophobic interactions within the binding pocket.

The spatial arrangement of these features is critical for effective binding to the biological target. Ligand-based pharmacophore models can be developed by aligning a set of active analogs and identifying the common chemical features. nih.gov Such models can then be used to screen virtual compound libraries to identify new molecules with potentially similar biological activity.

Below is a hypothetical pharmacophore model for this compound and its analogs, illustrating the key features for target interaction.

FeatureDescriptionPotential Interaction
Hydrogen Bond AcceptorThe oxygen atom of the carbonyl group in the ethanone moiety.Forms hydrogen bonds with amino acid residues in the target's active site.
Hydrogen Bond DonorThe hydrogen atom of the N-H group in the acetylamino moiety.Donates a hydrogen bond to an acceptor group on the target protein.
Aromatic RingThe central phenoxy ring system.Engages in π-π stacking or hydrophobic interactions with aromatic residues of the target.
Hydrophobic GroupThe methyl group of the acetyl moiety.Fits into a hydrophobic pocket within the active site.

This interactive table summarizes the key pharmacophoric features and their potential roles in target binding.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a significant role in the biological activity of a drug, as stereoisomers can exhibit different affinities for their biological targets. In the case of this compound, the core structure is achiral. However, the introduction of chiral centers through modification of its analogs can lead to stereoisomers with potentially different pharmacological profiles.

For instance, if a substituent containing a chiral center is introduced on the ethanone or the phenoxy ring, the resulting enantiomers or diastereomers may display stereoselective binding to the target protein. This is because the binding pockets of proteins are themselves chiral, being composed of L-amino acids. Therefore, one stereoisomer may fit more favorably into the binding site than the other, leading to a higher affinity and, consequently, greater biological activity.

The following table illustrates hypothetical scenarios of how stereochemistry could influence the activity of analogs of this compound.

Analog ModificationChiral Center IntroducedPotential SAR Outcome
Addition of a methyl group to the ethanone's alpha-carbonYesThe (R)- and (S)-enantiomers may exhibit different potencies.
Substitution with a chiral side chain on the phenoxy ringYesDiastereomers could display varied binding affinities and selectivities.
Introduction of a chiral auxiliary during synthesisYesCould lead to enantiomerically enriched products with improved therapeutic profiles.

This interactive table provides examples of how introducing chirality could impact the structure-activity relationship of these compounds.

Computational Approaches to Guide Rational Design of Derivatives

Computational methods are invaluable tools in modern drug discovery for the rational design of new derivatives with improved potency and selectivity. nih.gov For this compound, a variety of computational techniques can be employed to guide the design of novel analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking analogs of this compound into the active site of a relevant biological target (e.g., cyclooxygenase enzymes, given its structural similarity to known analgesics), researchers can visualize the binding interactions and predict the binding affinity. nih.govresearchgate.net This information can then be used to design modifications that enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives based on their physicochemical properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and provide a more accurate estimation of the binding free energy.

The table below summarizes various computational approaches and their application in the rational design of this compound derivatives.

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding modes and affinities of new analogs.Identification of derivatives with potentially higher potency.
QSARDevelop predictive models for biological activity.Prioritization of candidate molecules for synthesis and testing.
Molecular DynamicsSimulate the dynamic behavior of the ligand-target complex.Assessment of binding stability and refined affinity predictions.
Virtual ScreeningScreen large chemical databases for novel active compounds.Discovery of new chemical scaffolds with the desired activity.

This interactive table outlines the key computational tools that can be leveraged to accelerate the discovery of more effective analogs of this compound.

Pre Clinical Biological Activity Research of 1 4 4 Acetylamino Phenoxy Ethanone in Vitro Studies

In Vitro Pharmacological Evaluation

Assessment of Anti-inflammatory Activity in Cellular Models

No studies were found that evaluated the in vitro anti-inflammatory activity of 1-(4-(4-acetylamino)phenoxy)ethanone in cellular models.

Screening for Antiproliferative and Cytotoxic Effects against Cancer Cell Lines

There is no available research on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines.

Evaluation of Antioxidant Properties in Cell-Free and Cellular Systems

No research has been published detailing the evaluation of the antioxidant properties of this compound in either cell-free or cellular systems.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Enzyme Inhibition Profiles

There are no studies available that elucidate the specific enzyme inhibition profile of this compound.

Identification of Intracellular Signaling Pathways Affected

There is no published research detailing the specific intracellular signaling pathways modulated by this compound. Investigating these pathways is a critical step in understanding the compound's mechanism of action. Based on the activities of structurally related acetophenone (B1666503) and phenoxyacetamide derivatives, several key signaling pathways would be of interest.

For example, a related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to inhibit the NF-κB and MAPK signaling pathways. Therefore, a logical starting point for this compound would be to assess its impact on these pro-inflammatory pathways. This could be achieved through a variety of in vitro techniques, such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., p38, JNK, ERK, and IκBα) in cell lines stimulated with an inflammatory agent. Reporter gene assays, where the expression of a reporter gene is driven by a promoter containing response elements for specific transcription factors (e.g., NF-κB or AP-1), could also be employed to quantify the compound's effect on pathway activation.

Table 2: Potential Intracellular Signaling Pathways for Investigation

Signaling PathwayKey Proteins for AnalysisExperimental TechniqueRationale Based on Structural Analogs
NF-κB Pathwayp65, IκBαWestern Blot, Reporter AssayAnti-inflammatory effects are common for phenolic compounds.
MAPK PathwayERK, JNK, p38Western BlotModulation of MAPK is a frequent mechanism for bioactive molecules.
PI3K/Akt PathwayAkt, mTORWestern BlotThis pathway is central to cell survival and proliferation.
JAK/STAT PathwaySTAT3Western Blot, Reporter AssayImportant in cytokine signaling and immune response.

This table outlines potential avenues for research and does not represent existing data for the specified compound.

Application of Chemical Probes for Target Engagement Studies

The development and application of chemical probes for studying the target engagement of this compound have not been reported. Chemical probes are indispensable tools for confirming that a compound binds to its intended target within a cellular environment. These probes are typically derivatives of the compound of interest that have been modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, or a reactive group for covalent labeling.

A common strategy would be to synthesize an analog of this compound with a linker attached to a position on the molecule that is not critical for its biological activity. This linker could then be used to attach a variety of functional groups. For example, a fluorescently labeled version of the compound could be used in techniques like fluorescence polarization or cellular thermal shift assays (CETSA) to demonstrate direct binding to a target protein in cell lysates or intact cells.

Alternatively, if a specific target is identified, a "clickable" probe with an alkyne or azide (B81097) handle could be synthesized. This would allow for the use of bioorthogonal chemistry to visualize target engagement within cells through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Comparative Biological Profiling with Structural Analogs

Benchmarking Against Established Compounds with Similar Scaffolds

Given the absence of direct biological data for this compound, a comparative analysis must be inferred from studies on compounds with similar chemical scaffolds. The core structure contains a phenoxy group, an ethanone (B97240) moiety, and an acetylamino group, all of which are present in various biologically active molecules.

For instance, the phenoxypropanolamine scaffold is a cornerstone of many beta-blockers. If this compound were to show affinity for adrenergic receptors, it would be benchmarked against established drugs like propranolol (B1214883) or atenolol. Similarly, the acetaminophen (paracetamol) structure is a 4-hydroxyacetanilide, which has a similar substitution pattern on one of the phenyl rings. While acetaminophen's primary mechanism is thought to involve inhibition of COX enzymes in the central nervous system, it provides a relevant structural and therapeutic benchmark.

Table 3: Hypothetical Benchmarking of this compound Based on Potential Targets

Potential Target ClassEstablished Compound BenchmarkKey Parameters for Comparison
Adrenergic ReceptorsPropranolol, AtenololBinding Affinity (Ki), Functional Activity (EC50/IC50)
Cyclooxygenase (COX) EnzymesAcetaminophen, IbuprofenEnzyme Inhibition (IC50)
Opioid ReceptorsMorphine, NaloxoneBinding Affinity (Ki), Functional Activity (EC50/IC50)
KinasesDasatinibKinase Inhibition Profile (IC50 panel)

This table is for illustrative purposes to show how the compound would be benchmarked if it showed activity in these areas.

Analysis of Selectivity and Potency Differences

Selectivity and potency are critical determinants of a compound's therapeutic potential. Without experimental data for this compound, we can only speculate on how its structural features might influence these properties relative to its analogs.

The presence of two carbonyl groups (one in the ethanone and one in the acetylamino group) and a secondary amide provides hydrogen bond donor and acceptor sites, which can contribute to binding affinity and selectivity. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit into different binding pockets.

Structure-activity relationship (SAR) studies on related phenoxyacetic acid derivatives have shown that the nature and position of substituents on the phenyl rings can dramatically alter potency and selectivity for specific receptors. For example, in a series of thromboxane (B8750289) A2 receptor antagonists, hydrophobic and electron-withdrawing substituents on the phenylsulfonylamino moiety were found to enhance activity. A similar systematic exploration of substitutions on the this compound scaffold would be necessary to understand its SAR and to optimize its potency and selectivity for any identified biological targets.

Advanced Applications and Future Research Directions of 1 4 4 Acetylamino Phenoxy Ethanone

Role as a Versatile Chemical Building Block in Advanced Synthesis

Acetophenone (B1666503) and its derivatives are recognized as foundational components in modern organic synthesis, offering a gateway to more complex molecular architectures. nih.govnbinno.com The structure of 1-(4-(4-Acetylamino)phenoxy)ethanone is particularly notable, as it contains multiple reactive centers that can be selectively targeted for chemical modification.

The quest for novel therapeutic agents often relies on the availability of versatile chemical intermediates. This compound serves as an exemplary precursor for creating intricate molecules with potential pharmacological activity. The core structure is amenable to a wide range of chemical transformations, allowing chemists to build libraries of compounds for biological screening. nbinno.com For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of the MCR-1 protein, which is linked to antibiotic resistance. mdpi.comnih.gov

The functional groups on this compound offer distinct opportunities for synthetic elaboration. The ketone's carbonyl group can undergo reactions such as reduction to an alcohol, reductive amination to form new amines, or condensation reactions to build larger carbon skeletons. The aromatic rings can be subjected to electrophilic substitution to introduce additional functionalities, while the amide group can be hydrolyzed to reveal a primary amine, opening another avenue for diversification.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds
Functional GroupReaction TypePotential Outcome/Product ClassSignificance in Drug Discovery
Ketone (C=O)ReductionSecondary AlcoholIntroduces a chiral center and hydrogen bonding capabilities.
Ketone (C=O)Condensation (e.g., Aldol, Knoevenagel)α,β-Unsaturated Ketones (Chalcones)Chalcones are precursors to flavonoids and other heterocyclic systems with known biological activities.
Ketone (C=O)Reductive AminationSecondary/Tertiary AminesIncorporates basic nitrogen atoms, often crucial for receptor binding and improving pharmacokinetic properties.
Aromatic RingsElectrophilic Substitution (e.g., Nitration, Halogenation)Substituted Phenyl RingsModulates electronic properties and provides handles for cross-coupling reactions (e.g., Suzuki, Heck). nbinno.com
Amide (NH-C=O)HydrolysisPrimary Amine (Aniline derivative)Provides a key nucleophilic site for further functionalization to build diverse compound libraries. rsc.org

The structural motifs present in this compound are also relevant in the field of agrochemicals. nih.gov Acetophenone-based compounds are considered promising models for agricultural research, and building blocks like alkylated anilines are vital for producing modern crop protection agents. nih.govrsc.org By modifying the core structure, it is possible to design precursors for new herbicides, fungicides, or insecticides. For example, selective hydrodeoxygenation of the ketone group in acetophenone derivatives is a key step in synthesizing alkyl phenols and anilines, which are valuable intermediates. rsc.org The synthesis of various agrochemicals often involves heterocyclic sulfonamides and other complex amine derivatives, which could potentially be accessed starting from the amine functionality of a hydrolyzed this compound. stanford.edu

Applications in Materials Science and Polymer Chemistry

The structural rigidity and functionality of this compound suggest its potential utility in the creation of advanced materials and polymers.

High-performance polymers are characterized by their thermal stability, mechanical strength, and chemical resistance. Many of these materials, such as poly(aryl ether ketone)s (PAEK), feature aromatic ether linkages in their backbones, which impart favorable properties like improved solubility and processability. researchgate.net The diaryl ether structure within this compound makes it a potential candidate as a co-monomer in the synthesis of such polymers.

After suitable modification, for instance, by introducing leaving groups (e.g., halogens) on the aromatic rings, this molecule could be incorporated into polymer chains via nucleophilic aromatic substitution reactions. The presence of the ketone and protected amine functionalities offers further possibilities for creating cross-linkable or functional polymers. Related research has demonstrated the use of aromatic ketones and aldehydes in constructing porous organic polymers (POPs), which have applications in catalysis and separations. dtu.dk

Beyond polymerization, the compound could find use as an additive in the formulation of specialty chemicals. Its molecular structure, which combines polar (amide, ketone) and non-polar (diaryl ether) elements, suggests it could function as a performance-enhancing additive, a plasticizer, or a stabilizer in various formulations. In the context of functional coatings, it could be used as a building block for resins or cross-linking agents that improve adhesion, thermal stability, or UV resistance.

Development as a Chemical Probe for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. rsc.orgrsc.org The acetophenone scaffold has been successfully employed in the design of such probes. researchgate.netnih.gov Research has shown that acetophenone derivatives can be converted into sensors for biologically relevant species.

For example, symmetrical azine compounds synthesized through the condensation of hydroxy-acetophenone derivatives with hydrazine (B178648) have been demonstrated to act as colorimetric and fluorescent chemosensors for detecting cyanide anions. researchgate.net This suggests that this compound could serve as a starting point for a new class of probes. The ketone group provides a reactive handle for attaching fluorophores or for creating the sensing moiety itself, while the acetylamino and phenoxy groups can be used to tune the probe's photophysical properties, solubility, and selectivity. Furthermore, bioreporters have been engineered to produce a fluorescent signal in the presence of acetophenone, highlighting the molecule's ability to be specifically recognized within biological systems. nih.gov

Table 2: Examples of Chemical Probes Based on Acetophenone Scaffolds
Probe TypeAcetophenone Derivative UsedSensing MechanismTarget AnalyteReference
Colorimetric & Fluorescent Chemosensor2'-Hydroxy Acetophenone AzineAnion binding to hydroxyl group modulates photophysical properties.Cyanide (CN⁻) and Acetate (AcO⁻) researchgate.net
Colorimetric & Fluorescent Chemosensor2',4'-Dihydroxy Acetophenone AzineAnion binding to hydroxyl groups modulates photophysical properties.Cyanide (CN⁻) researchgate.net
Fluorescent BioreporterAcetophenoneInduces expression of a reporter gene (mCherry fluorescent protein).Acetophenone and 1-Phenylethanol nih.gov

Future research could focus on modifying this compound to create probes for specific enzymes, reactive oxygen species, or other biomolecules, thereby expanding the toolkit available for biological imaging and diagnostics.

Exploration of Novel Derivative Classes Based on the this compound Scaffold

The chemical reactivity of the ethanone (B97240) and acetylamino groups makes this compound an excellent starting material for generating libraries of novel derivatives, particularly those containing heterocyclic rings known for their diverse biological activities.

Heterocyclic compounds are cornerstones of modern medicinal chemistry. The this compound scaffold can be readily converted into various heterocyclic systems.

Triazoles: 1,2,4-triazoles are known for a wide range of pharmacological activities. researchgate.net A common synthetic route involves the reaction of hydrazides with various reagents. isres.orgscispace.com The ethanone moiety of the parent compound can be converted to an intermediate like (4-acetylamino-phenoxy)-acetic acid hydrazide, which can then be cyclized to form a triazole ring. researchgate.net

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives are also significant in drug discovery. nih.govresearchgate.net Their synthesis often proceeds through the cyclization of acylhydrazones or the reaction of acid hydrazides with reagents like carbon disulfide or phosphorus oxychloride. who.intijper.org Starting from this compound, one could first form the corresponding hydrazide, which then undergoes cyclodehydration to yield the 1,3,4-oxadiazole ring. who.int

Thiazoles: Thiazole (B1198619) derivatives are present in many biologically active compounds and can be synthesized via the well-known Hantzsch reaction. nih.govjpionline.org This typically involves the reaction of an α-haloketone with a thioamide. The ethanone group of this compound can be brominated at the alpha position to form a key α-bromoketone intermediate. This intermediate can then be reacted with thiourea (B124793) or other thioamides to construct the thiazole ring. nih.gov

Table 1: Potential Heterocyclic Derivatives from this compound

HeterocycleKey IntermediateTypical ReagentsReaction Type
1,2,4-TriazoleAcid HydrazideAryl Isothiocyanates, NaOHCyclization
1,3,4-OxadiazoleAcid HydrazideCS₂, KOH or POCl₃Cyclodehydration
Thiazoleα-BromoketoneThioureaHantzsch Synthesis

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities. nih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. nih.govijarsct.co.in this compound can serve as the acetophenone component, reacting with various substituted benzaldehydes to produce a library of novel chalcones. nih.gov

Hydrazones: The ketone functional group of this compound readily undergoes condensation with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) to form hydrazones. orgsyn.orgnih.govresearchgate.net This reaction is often straightforward and provides access to compounds with the R₁R₂C=NNR₃R₄ linkage, a pharmacophore known for its diverse biological properties. researchgate.net

Table 2: Chalcone and Hydrazone Synthesis Parameters

Derivative ClassReaction TypeCo-reactantTypical Catalyst
ChalconeClaisen-Schmidt CondensationAromatic AldehydeAqueous NaOH or KOH
HydrazoneCondensationHydrazine / Substituted HydrazineAcidic or Basic medium

Interdisciplinary Research Opportunities and Emerging Paradigms

The potential derivatization of this compound opens up numerous avenues for interdisciplinary research. The synthesis of a diverse library of heterocyclic, chalcone, and hydrazone derivatives based on this scaffold is a classic medicinal chemistry endeavor. Screening these libraries for biological activity against various targets (e.g., kinases, proteases, GPCRs) could uncover novel therapeutic leads for diseases ranging from cancer to infectious diseases.

Furthermore, the integration of chemical biology approaches offers exciting possibilities. A bioactive derivative identified from library screening could be reverse-engineered into a photoaffinity probe. By incorporating a photoreactive group and a reporter tag, researchers in chemical biology and proteomics could use this tool to definitively identify the compound's cellular targets and elucidate its mechanism of action. This synergy between medicinal chemistry and chemical biology—using a common scaffold to both discover bioactive agents and develop tools to study them—represents a powerful paradigm in modern drug discovery and chemical science.

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